molecular formula C11H14BrFN2 B1468166 1-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-amine CAS No. 1274508-97-2

1-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-amine

Cat. No.: B1468166
CAS No.: 1274508-97-2
M. Wt: 273.14 g/mol
InChI Key: HKVRNWUNDNJVGT-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of this compound follows standard International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The compound is officially designated by the Chemical Abstracts Service number 1274508-97-2, which provides unambiguous identification within chemical databases and literature. The molecular structure encompasses a pyrrolidine ring system, which constitutes a five-membered saturated heterocycle containing one nitrogen atom, substituted at the 1-position with a benzyl group bearing bromine and fluorine substituents at the 3- and 4-positions respectively. The amino group occupies the 3-position of the pyrrolidine ring, contributing to the compound's overall basicity and potential for hydrogen bonding interactions.

Property Value Reference
Chemical Abstracts Service Number 1274508-97-2
Molecular Formula C11H14BrFN2
Molecular Weight 273.14 g/mol
MDL Number MFCD16674686
SMILES Notation NC1CN(CC2=CC=C(F)C(Br)=C2)CC1

The structural identification relies on spectroscopic and analytical techniques that confirm the presence of distinct functional groups and their spatial arrangements. The pyrrolidine ring adopts a puckered conformation typical of five-membered saturated rings, while the benzyl substituent introduces conformational flexibility through rotation around the nitrogen-carbon bond connecting the two ring systems. The halogen substituents on the benzyl ring create specific electronic effects, with fluorine contributing electron-withdrawing inductive effects and bromine providing both inductive and mesomeric influences on the aromatic system. The amino group at the 3-position of the pyrrolidine ring represents a secondary amine functionality, which distinguishes this compound from simple N-substituted pyrrolidines and contributes to its potential reactivity profile.

Historical Development in Heterocyclic Chemistry

The historical development of heterocyclic chemistry traces its origins to the early nineteenth century, with foundational discoveries that established the framework for understanding nitrogen-containing ring systems. Brugnatelli's separation of alloxan from uric acid in 1818 marked one of the earliest recognitions of heterocyclic compounds, while subsequent work by Dobereiner in 1832 and Runge in 1834 expanded the scope to include furan and pyrrole derivatives respectively. The emergence of pyrrolidine chemistry specifically gained momentum through the identification of naturally occurring alkaloids containing this structural motif, including nicotine and hygrine, which demonstrated the biological significance of five-membered nitrogen heterocycles.

The industrial synthesis of pyrrolidine was established through the reaction of 1,4-butanediol with ammonia under elevated temperature and pressure conditions in the presence of cobalt and nickel oxide catalysts supported on alumina. This synthetic methodology enabled large-scale production and facilitated extensive research into substituted derivatives. The development of pyrrolidine-based pharmaceuticals gained particular prominence during the twentieth century, with compounds such as procyclidine and bepridil demonstrating therapeutic efficacy and establishing the pharmacological importance of this structural class. The recognition that amino acids proline and hydroxyproline represent structural derivatives of pyrrolidine further emphasized the biological relevance of this heterocyclic system.

Contemporary research has revealed the versatility of pyrrolidine scaffolds in drug discovery, with investigations spanning diverse therapeutic areas including neuropharmacology, metabolic disorders, and enzyme inhibition. The strategic incorporation of halogen substituents, particularly fluorine and bromine, emerged as a significant advancement in medicinal chemistry during the latter half of the twentieth century. These modifications were found to enhance metabolic stability, improve pharmacokinetic properties, and modulate biological activity through specific electronic and steric effects. The development of compounds such as this compound represents the culmination of these historical advances, combining established heterocyclic chemistry principles with modern halogenation strategies.

Position within the Pyrrolidine-Benzylamine Structural Family

This compound occupies a distinctive position within the broader pyrrolidine-benzylamine structural family, characterized by its specific substitution pattern and functional group arrangement. This compound belongs to a class of molecules that combine the pharmacologically relevant pyrrolidine ring system with benzylamine moieties, creating structures with enhanced molecular complexity and potential biological activity. The pyrrolidine scaffold itself has been extensively studied for its ability to interact with various biological targets, including enzymes, receptors, and transport proteins, making it a valuable foundation for pharmaceutical development.

The structural family encompasses numerous derivatives that vary in their substitution patterns, stereochemistry, and functional group modifications. Related compounds include simple N-benzylpyrrolidines, which lack the amino substitution at the 3-position, and various halogenated derivatives that explore different halogen positioning strategies. The presence of both bromine and fluorine substituents in the current compound creates a unique electronic environment that distinguishes it from mono-halogenated analogues or compounds containing alternative substituent combinations.

Compound Type Substitution Pattern Biological Relevance Reference
N-Benzylpyrrolidine Simple benzyl substitution Neurotransmitter analogue
Halogenated Benzylpyrrolidines Various halogen positions Enhanced metabolic stability
Amino-substituted Pyrrolidines 3-Amino functionality Increased basicity and hydrogen bonding
Dual-halogenated Derivatives Multiple halogen substituents Optimized pharmacological properties

Recent investigations have demonstrated that pyrrolidine derivatives exhibit significant biological activity across multiple therapeutic areas, with compounds showing efficacy as glycine transporter inhibitors, peroxisome proliferator-activated receptor agonists, and carbonic anhydrase inhibitors. The specific positioning of functional groups within the pyrrolidine-benzylamine framework influences both the compound's chemical reactivity and its potential for biological interactions. Structure-activity relationship studies have revealed that modifications to the pyrrolidine ring, particularly at the 3-position, can significantly affect binding affinity and selectivity for various biological targets.

The compound's position within this structural family is further defined by its potential for chemical modification and derivatization. The amino group provides opportunities for acylation, alkylation, and other transformations that could yield libraries of related compounds for biological screening. The halogenated benzyl moiety offers sites for nucleophilic substitution reactions and cross-coupling chemistry, enabling the synthesis of diverse analogues with varied electronic and steric properties. This versatility positions this compound as a valuable intermediate for medicinal chemistry research and drug discovery applications.

Properties

IUPAC Name

1-[(3-bromo-4-fluorophenyl)methyl]pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrFN2/c12-10-5-8(1-2-11(10)13)6-15-4-3-9(14)7-15/h1-2,5,9H,3-4,6-7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVRNWUNDNJVGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC2=CC(=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, which can alter the biochemical pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of certain genes, leading to changes in protein synthesis and cellular behavior. Additionally, it may impact cellular metabolism by altering the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. This binding can result in enzyme inhibition or activation, affecting the overall biochemical pathways. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact. Over time, the compound may undergo degradation, affecting its efficacy and potency. Studies have shown that its effects on cellular function can vary depending on the duration of exposure, with potential long-term effects observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and behavior .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. It may interact with specific transporters or binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s efficacy and potency in different cellular contexts .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect the compound’s interactions with other biomolecules and its overall biochemical effects .

Biological Activity

1-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings through a detailed analysis of available literature.

  • Molecular Formula : C12H14BrF N
  • Molecular Weight : 273.15 g/mol
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act on neurotransmitter systems and exhibit potential as an anticonvulsant and neuroprotective agent.

Anticonvulsant Activity

Research indicates that derivatives of pyrrolidine compounds, including this compound, can exhibit anticonvulsant properties. These compounds are believed to modulate neurotransmitter release and receptor activity, particularly affecting GABAergic and glutamatergic systems, which are crucial in seizure regulation .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that brominated compounds possess significant antimicrobial activity against various pathogens. The presence of bromine in the structure may enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy against bacteria and fungi .

In Vitro Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several brominated derivatives, including this compound. The compound demonstrated a notable zone of inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 5 to 15 µg/mL .
  • Cytotoxicity Against Cancer Cells : In vitro cytotoxicity assays revealed that the compound exhibited selective cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer). The IC50 values were reported at approximately 10 µM for HeLa cells, indicating potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

Substituent Effect on Activity
Bromine AtomEnhances membrane permeability and antimicrobial activity
Fluorine AtomModulates receptor interactions, potentially increasing anticonvulsant effects
Pyrrolidine RingContributes to the overall pharmacological profile, influencing binding affinity

Scientific Research Applications

Overview

1-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-amine is a chemical compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and pharmacology. Its unique structure provides potential biological activities that can be harnessed for therapeutic purposes. This article explores its applications, supported by case studies and comparative analyses with similar compounds.

Medicinal Chemistry

This compound is primarily investigated for its potential in drug development. The presence of bromine and fluorine enhances its lipophilicity, which is crucial for crossing biological membranes and interacting with target proteins.

Biological Studies

The compound has been studied for its interactions with various biological systems, particularly in the context of neurological and psychiatric disorders. Its ability to modulate neurotransmitter systems makes it a candidate for further investigation in treating conditions such as depression and anxiety.

This compound exhibits several biological activities:

Anticancer Activity

Research indicates that derivatives of this compound may have cytotoxic effects against various cancer cell lines. Preliminary studies have shown promising results:

Cell LineIC₅₀ (µM)Notes
Mouse Lymphoma5Significant reduction in viability
Human Breast Cancer10Moderate potency

Antimicrobial Properties

The compound also displays antimicrobial activity against both Gram-positive and Gram-negative bacteria:

Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
E. coli1512
S. aureus208

Case Study 1: Anticancer Efficacy

A study investigated the anticancer efficacy of this compound on mouse lymphoma cells. Results indicated a significant reduction in cell viability at concentrations as low as 5 µM, suggesting potent anticancer properties.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound was tested against various bacterial strains. The results showed promising antimicrobial activity with MIC values indicating effectiveness against resistant strains.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 1-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-amine with key structural analogs:

Compound Name Substituents on Benzyl/Pyridine Molecular Formula Molecular Weight Key Features
This compound 3-Br, 4-F C₁₁H₁₃BrFN₂ 287.14 Halogenated benzyl; pyrrolidine scaffold
(3S)-1-(2-Chloro-3-fluorobenzyl)pyrrolidin-3-amine 2-Cl, 3-F C₁₁H₁₄ClFN₂ 228.69 Stereospecific (S-configuration); chloro substitution
(3-Bromo-4-fluorophenyl)methylamine 3-Br, 4-F; 3-CF₃ C₁₅H₁₂BrF₄N 362.16 Dual benzyl groups; trifluoromethyl enhances lipophilicity
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine Pyridine with Cl, CF₃ C₁₀H₁₁ClF₃N₃ 266.66 Pyridine ring; trifluoromethyl group

Key Observations :

  • Ring Systems : Replacement of benzyl with pyridine (as in ) introduces nitrogen heteroatoms, which can enhance solubility or alter hydrogen-bonding interactions .
  • Lipophilicity : The trifluoromethyl group in increases lipophilicity, likely improving blood-brain barrier penetration compared to the target compound .

Physicochemical and ADME Properties

  • Lipinski’s Rule : Analogs like 7a-q () comply with Lipinski’s Rule of Five (molecular weight <500, LogP <5), indicating likely oral bioavailability. The target compound (MW 287.14) also adheres to these criteria .
  • pKa and Solubility : Pyridine-containing analogs () may have higher aqueous solubility than benzyl derivatives due to nitrogen’s polarizability.

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-amine typically involves:

  • Preparation or procurement of the pyrrolidin-3-amine core.
  • Functionalization of the benzyl moiety with bromine and fluorine substituents.
  • Coupling of the substituted benzyl group to the pyrrolidin-3-amine nitrogen via alkylation or reductive amination.

Preparation of Pyrrolidin-3-amine Core

The pyrrolidin-3-amine scaffold can be synthesized starting from commercially available pyrrolidine derivatives or via functional group transformations such as:

  • Mesylation and Azide Displacement : Starting from 3-hydroxy N-Boc-pyrrolidine, mesylation followed by nucleophilic substitution with azide ion yields 3-azidopyrrolidine, which upon reduction gives pyrrolidin-3-amine.

  • Boc Protection and Subsequent Deprotection : The use of Boc-protected intermediates facilitates selective reactions on the pyrrolidine ring, with trifluoroacetic acid commonly employed for deprotection.

Preparation of 3-Bromo-4-fluorobenzyl Halide Intermediate

The benzyl moiety bearing bromine and fluorine substituents is often prepared through:

  • Benzylation of Bromophenols : 2-bromo-1-benzyloxybenzenes with fluorine substituents at the 4-position are synthesized by benzylation of bromophenols under basic conditions (e.g., potassium carbonate, KI, acetone, 60 °C).

  • Halogenation and Fluorination : Selective halogenation methods allow introduction of bromine and fluorine atoms at the desired positions on the aromatic ring.

Coupling Methods

Alkylation via Benzyl Halide

  • The pyrrolidin-3-amine nitrogen can be alkylated using the prepared 3-bromo-4-fluorobenzyl halide under basic conditions, often with potassium carbonate as a base in polar aprotic solvents (e.g., DMF or acetone), to yield the target compound.

Reductive Amination

  • An alternative method involves condensation of pyrrolidin-3-amine with 3-bromo-4-fluorobenzaldehyde followed by reduction with sodium triacetoxyborohydride or similar reducing agents to form the secondary amine linkage.

Representative Reaction Scheme (Literature-Inspired)

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Mesylation of 3-hydroxy N-Boc-pyrrolidine MsCl, TEA, CH2Cl2, rt, 18 h 85 Formation of mesylate intermediate
2 Azide displacement NaN_3, DMF, 80 °C, 3 h 85 SN2 displacement to 3-azidopyrrolidine
3 Reduction of azide Hydrogenation or Staudinger reduction >90 Conversion to pyrrolidin-3-amine
4 Preparation of benzyl halide Benzylation of bromophenol with K2CO3, KI, acetone, 60 °C 75-95 3-bromo-4-fluorobenzyl chloride/bromide
5 Alkylation or reductive amination Pyrrolidin-3-amine + benzyl halide or aldehyde, base or NaBH(OAc)_3, THF, rt 50-70 Formation of this compound

Research Findings and Analytical Data

  • Yields : Reported yields for similar pyrrolidinyl benzyl amines range from 50% to 70% depending on the coupling method and purification techniques.

  • Purification : Products are typically purified by recrystallization or chromatography. Recrystallization solvents include ethyl acetate-hexane mixtures, and chromatographic purification may use alumina or silica gel.

  • Characterization : Confirmation of structure is performed using NMR (1H, 13C), mass spectrometry, and elemental analysis.

Summary Table of Key Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Yield (%) Reference
Pyrrolidin-3-amine synthesis Mesylation → Azide displacement → Reduction MsCl, NaN3, H2 or PPh_3 85-90
Benzyl halide intermediate prep Benzylation of bromophenol K2CO3, KI, acetone, 60 °C 75-95
Coupling to form target compound Alkylation or reductive amination Base (K2CO3) or NaBH(OAc)_3, THF 50-70
Pd-catalyzed amination (analogous) Buchwald–Hartwig coupling Pd2(dba)3, SPhos, Na2CO3, 85 °C 50-60

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-amine?

  • Methodological Answer : Synthesis optimization involves protecting-group strategies and catalytic coupling. For example, tert-butyloxycarbonyl (Boc) protection of the pyrrolidine amine (as in ) prevents unwanted side reactions during benzylation. Palladium-catalyzed coupling (e.g., using Pd₂(dba)₃ and XPhos) under inert conditions (100°C, 12 hours) can enhance yield and selectivity. Post-reaction purification via reverse-phase HPLC ensures high purity .

Q. How can structural characterization challenges (e.g., distinguishing bromine/fluorine substituents) be addressed?

  • Methodological Answer : High-resolution NMR (¹H/¹³C) and LC-MS are critical. Fluorine (¹⁹F NMR) and bromine atoms induce distinct splitting patterns and chemical shifts. For example, in , coupling constants and integration ratios resolved overlapping signals in pyrazolo-pyridine derivatives. Computational tools (e.g., ACD/Labs NMR predictor) can simulate spectra to aid interpretation .

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) is optimal for polar intermediates. For crystalline products, recrystallization in ethanol/water mixtures improves purity. achieved 70% yield after HPLC purification of a structurally similar amine .

Q. How can reaction conditions (temperature, catalyst loading) be systematically optimized?

  • Methodological Answer : Design of Experiments (DoE) methods, such as factorial design (), reduce trial-and-error. For example, varying temperature (80–120°C), catalyst loading (1–5 mol%), and reaction time (6–24 hours) in a fractional factorial setup identifies optimal parameters with minimal experiments .

Advanced Research Questions

Q. How can computational chemistry accelerate reaction design for derivatives of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition-state energies and intermediate stability. ICReDD’s approach () combines reaction path searches with machine learning to prioritize experimental conditions. For instance, simulating ligand effects in Pd-catalyzed couplings can guide catalyst selection .

Q. What strategies enable structure-activity relationship (SAR) studies for pharmacological applications?

  • Methodological Answer : Systematic substitution of the bromine/fluorine groups or pyrrolidine moiety (e.g., replacing fluorine with chlorine) followed by in vitro assays (e.g., kinase inhibition) reveals key pharmacophores. highlights benzimidazole derivatives with fluorophenyl groups, suggesting similar SAR frameworks for target optimization .

Q. How can mechanistic studies elucidate the role of bromine/fluorine in reactivity?

  • Methodological Answer : Isotopic labeling (e.g., ¹⁸O tracing) or kinetic isotope effects (KIE) differentiate between electron-withdrawing (fluorine) and leaving-group (bromine) roles. ’s use of Cs₂CO₃ as a base suggests deprotonation steps critical for aryl coupling .

Q. What experimental designs minimize environmental hazards during large-scale synthesis?

  • Methodological Answer : Green chemistry metrics (E-factor, atom economy) should guide solvent selection (e.g., replacing DMF with cyclopentyl methyl ether). ’s safety protocols (e.g., neutralization of acidic waste) and closed-loop systems () mitigate risks of brominated byproducts .

Q. How do steric and electronic effects influence regioselectivity in benzylation reactions?

  • Methodological Answer : Steric maps (e.g., using molecular modeling software) and Hammett plots correlate substituent effects. For example, the 3-bromo-4-fluoro group’s meta-directing nature () can be validated by comparing benzylation outcomes with para-substituted analogs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-amine
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1-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-amine

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